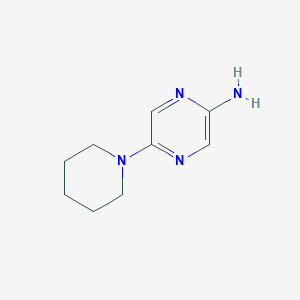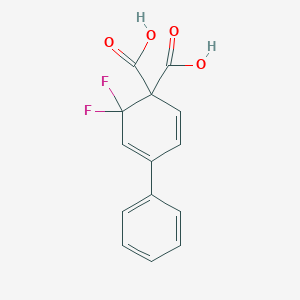
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is a complex organic compound belonging to the class of heterocyclic compounds. Pyridine derivatives are known for their stability and diversified reactivity, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Méthodes De Préparation
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- involves multiple steps. One common method includes the reaction of 1,2,3,6-tetrahydro-1,4-dimethylpyridine with (trimethylsilyl)methylpotassium, followed by quenching with chlorotrimethylsilane or deuterium oxide . Industrial production methods often utilize organomagnesiums and organolithiums due to their effectiveness in forming substituted and functionalized pyridine structures .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organolithiums, organomagnesiums, and transition-metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridine derivatives such as quinolines, isoquinolines, and naphthyridines. Compared to these compounds, Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications .
Similar Compounds
- Quinolines
- Isoquinolines
- Naphthyridines
Propriétés
Numéro CAS |
53725-53-4 |
|---|---|
Formule moléculaire |
C21H32N2O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-(butylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H32N2O/c1-6-7-13-22-16-19(24)23-20(2,3)14-18(15-21(23,4)5)17-11-9-8-10-12-17/h8-12,14,22H,6-7,13,15-16H2,1-5H3 |
Clé InChI |
SBEQUPBZKBGVHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(=O)N1C(CC(=CC1(C)C)C2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


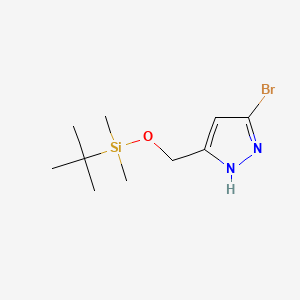


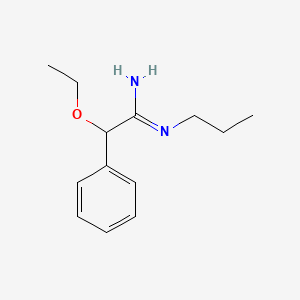
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
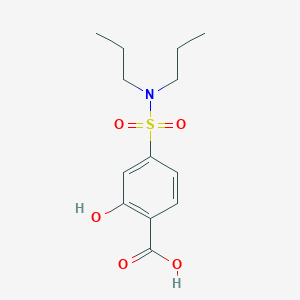
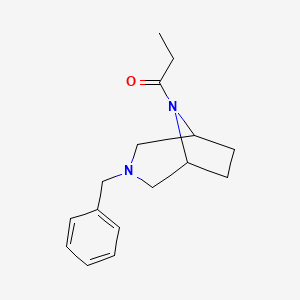
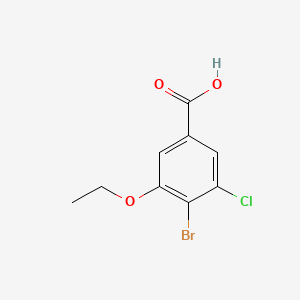
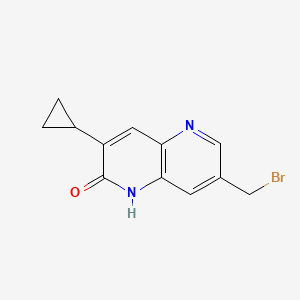
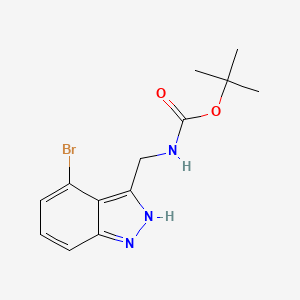
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)

